5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide. This reaction forms 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the pyrimidine intermediate with piperazine in the presence of a suitable solvent such as chloroform and a base like potassium carbonate.
Attachment of the Trifluoromethylpyridine Group: The final step involves the introduction of the trifluoromethylpyridine group through a nucleophilic substitution reaction. This can be achieved by reacting the piperazine-pyrimidine intermediate with 2-(trifluoromethyl)pyridine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Research: The compound’s ability to interact with proteins involved in the endoplasmic reticulum stress and NF-kB inflammatory pathways makes it a valuable tool for studying these biological processes.
Industrial Applications: Its unique chemical structure and reactivity make it a potential candidate for the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone BIP, which is involved in the unfolded protein response.
Apoptosis Inhibition: It decreases the levels of the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine: Lacks the ethyl group at the 5-position.
5-Ethyl-4-methyl-6-{4-[2-(fluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine: Contains a fluoromethyl group instead of a trifluoromethyl group.
5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-1-yl}pyrimidine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
The presence of the trifluoromethyl group and the piperazine moiety in 5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring contributes to its ability to interact with various biological targets.
Properties
Molecular Formula |
C17H20F3N5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-ethyl-4-methyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H20F3N5/c1-3-14-12(2)22-11-23-16(14)25-8-6-24(7-9-25)13-4-5-21-15(10-13)17(18,19)20/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
SFIMKUXJBXVHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)C |
Origin of Product |
United States |
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